(2-Ethoxy-3,5-dimethylphenyl)boronic acid chemical structure and properties
(2-Ethoxy-3,5-dimethylphenyl)boronic acid chemical structure and properties
An In-Depth Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic acid for Advanced Chemical Synthesis
Executive Summary
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Characterized by an aromatic ring substituted with an ethoxy group, two methyl groups, and a boronic acid moiety, this reagent offers a unique combination of steric and electronic properties. These features make it a valuable partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary applications in research and development, with a focus on its role in drug discovery and materials science.
Introduction: The Significance of Arylboronic Acids
Boronic acids, and their corresponding esters, have become indispensable tools in synthetic organic chemistry.[1] Their stability, low toxicity, and functional group tolerance have established them as superior reagents for carbon-carbon bond formation.[2] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, which utilizes organoboranes, is one of the most powerful and widely used methods for synthesizing biaryls, styrenes, and polyolefins.[3] These structural motifs are central to countless pharmaceuticals, agrochemicals, and advanced materials.[4][5]
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is a member of this vital class of reagents. Its specific substitution pattern—an ortho-ethoxy group and two meta-methyl groups relative to the boronic acid—is not arbitrary. The electron-donating nature of the ethoxy and methyl groups can modulate the nucleophilicity of the aryl ring, while their steric bulk can influence reaction kinetics and product selectivity. This makes it a tailored building block for accessing highly substituted and sterically hindered molecular architectures that are often challenging to synthesize via other methods.
Physicochemical Properties and Characterization
The physical and chemical properties of (2-Ethoxy-3,5-dimethylphenyl)boronic acid are crucial for its handling, storage, and application in synthesis.
Chemical Structure
The structure features a benzene ring with a B(OH)₂ group at position 1, an ethoxy group at position 2, and methyl groups at positions 3 and 5.
Caption: Chemical structure of (2-Ethoxy-3,5-dimethylphenyl)boronic acid.
Data Summary
The following table summarizes key quantitative data for the compound. Note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may affect physical properties like melting point.
| Property | Value | Source(s) |
| CAS Number | 1334221-08-7 | [6] |
| Alternate CAS | 850568-59-1 | [7][8] |
| Molecular Formula | C₁₀H₁₅BO₃ | [7] |
| Molecular Weight | 194.04 g/mol | [7] |
| Appearance | White to off-white solid/crystalline powder | [9] |
| Melting Point | 206-211 °C | [7] |
| Purity | Typically ≥97% | [8] |
Spectroscopic Characterization
Full characterization relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, typical data for analogous arylboronic acids provide a strong reference.
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¹H NMR: Expected signals would include a broad singlet for the -B(OH)₂ protons (its chemical shift is highly dependent on solvent and concentration), distinct singlets for the aromatic protons, a quartet and a triplet for the ethoxy group, and singlets for the two methyl groups.[10][11]
-
¹³C NMR: Aromatic carbons typically appear in the 110-160 ppm range. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift, and distinct signals are expected for the ethoxy and methyl carbons.[11][12]
-
¹¹B NMR: A single, often broad, signal is expected in the range of +28 to +33 ppm, which is characteristic of a trigonal planar boronic acid.[11][13]
Synthesis and Purification
Arylboronic acids are commonly synthesized via two primary routes: the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, or through transition-metal-catalyzed borylation of an aryl halide.[10][14] The former is often preferred for its scalability and cost-effectiveness when the corresponding aryl halide is available.
Synthesis Workflow Diagram
The following diagram illustrates a typical Grignard-based synthesis route.
Caption: General workflow for the synthesis of an arylboronic acid via the Grignard pathway.
Experimental Protocol: Synthesis from 1-Bromo-2-ethoxy-3,5-dimethylbenzene
This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a few drops of a solution of 1-bromo-2-ethoxy-3,5-dimethylbenzene (1.0 eq.) in anhydrous THF to initiate the reaction. Gentle heating or a crystal of iodine may be used if initiation is slow.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[10]
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.1 eq.) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared Grignard reagent solution to the cold trimethyl borate solution via cannula. Causality Note: This exothermic reaction is performed at low temperature to prevent over-addition of the highly reactive Grignard reagent to the borate ester intermediate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[15]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.[15]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like ether/hexanes).[15] Alternatively, trituration with a non-polar solvent like hexane can remove organic impurities.
-
Key Reactions and Applications
The primary utility of (2-Ethoxy-3,5-dimethylphenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5]
The Suzuki-Miyaura Coupling Mechanism
The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.[16][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) intermediate.[3]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-ethoxy-3,5-dimethylphenyl moiety) to the Pd(II) center, displacing the halide.[2] The choice of base is critical and can significantly impact reaction efficiency.[18]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
The ability to construct sterically demanding biaryl linkages is paramount in medicinal chemistry. Many modern drugs feature such scaffolds, which are crucial for achieving high binding affinity and selectivity to biological targets like enzymes and receptors.[19][20] (2-Ethoxy-3,5-dimethylphenyl)boronic acid provides a synthetic route to molecules with a highly substituted phenyl ring, a motif that can be used to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][21]
In materials science, this boronic acid can be used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials, where the precise arrangement and electronic properties of aryl units dictate the material's optical and conductive performance.
Safety and Handling
As with all laboratory chemicals, (2-Ethoxy-3,5-dimethylphenyl)boronic acid should be handled with appropriate care in a well-ventilated area or fume hood.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[22][23] May cause respiratory irritation.[24]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[23]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[22] Avoid contact with skin, eyes, and clothing.[23]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent degradation from moisture.[24][25] Boronic acids are prone to dehydration to form boroxines, so inert atmosphere storage is recommended for long-term stability.
Conclusion
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in science. Its tailored structure provides chemists with a reliable method for introducing a sterically and electronically defined aromatic fragment into larger molecules. Its primary role in Suzuki-Miyaura coupling continues to facilitate the discovery and development of new pharmaceuticals and advanced functional materials, underscoring the enduring importance of organoboron chemistry in solving complex synthetic challenges.
References
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